![molecular formula C9H11BF7NOS B3417372 [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate CAS No. 1046786-08-6](/img/structure/B3417372.png)
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
Vue d'ensemble
Description
This compound, also known as N,N-Dimethyl-S-phenyl-S-(trifluoromethyl)sulfoximinium tetrafluoroborate, is a reagent used for the preparation of monofluoromethyl esters and ethers . It has an empirical formula of C9H11BF7NOS and a molecular weight of 325.05 .
Chemical Reactions Analysis
The compound is used as a reagent in the preparation of monofluoromethyl esters and ethers . More detailed information about its involvement in chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 85-90 °C. It should be stored at a temperature of 2-8°C . Its exact physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, including compounds like [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate, are widely used in numerous industrial and commercial applications. Their environmental degradation, particularly through microbial means, is a significant area of research. Studies focus on understanding the biodegradability of these compounds in various environmental settings, such as microbial culture, activated sludge, soil, and sediment. These insights are critical for evaluating the environmental fate, effects, and the transformation pathways of these compounds, including their potential degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Liu & Avendaño, 2013).
Hydroprocessing Technology and Catalysts
Research into hydroprocessing catalysts, which are pivotal for refining oil feedstocks and meeting environmental regulations, has highlighted the relevance of compounds like [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate. Transition metal phosphides have emerged as a class of high-activity, stable catalysts, with properties akin to ceramics and metals. These catalysts demonstrate exceptional performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), outperforming traditional promoted sulfides in certain aspects (Oyama et al., 2009).
Environmental Fate and Effects of PFAS Alternatives
The shift from long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) to alternatives, due to their toxic profiles, has led to the emergence of alternative compounds. Research delves into the chemical identities, environmental releases, persistence, and exposure to biota and humans of these alternatives. However, the safety of these alternatives in terms of human and environmental health remains unclear, necessitating further risk assessments and data generation (Wang et al., 2013).
Bioaccumulation and Environmental Persistence
Perfluorinated acids, including PFCAs and PFASs like PFOS, have raised concerns due to their environmental persistence and bioaccumulation potential. Understanding their bioaccumulation, especially in comparison to persistent lipophilic compounds, is crucial. Studies suggest that PFCAs with shorter fluorinated carbon chains are not considered bioaccumulative according to regulatory criteria, despite their environmental persistence and detectability in wildlife (Conder et al., 2008).
Safety and Hazards
Propriétés
InChI |
InChI=1S/C9H11F3NOS.BF4/c1-13(2)15(14,9(10,11)12)8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;/q+1;-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIUQSKIGNTITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)[S+](=O)(C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate | |
CAS RN |
1046786-08-6 | |
| Record name | [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B3417295.png)
![6-Amino-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B3417302.png)

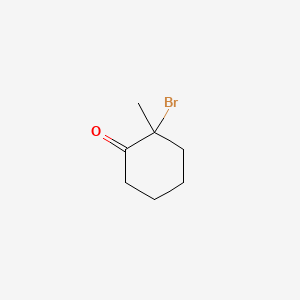

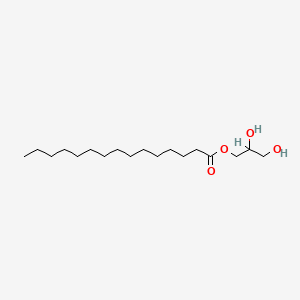

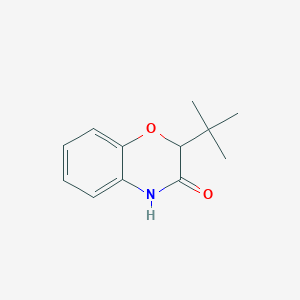

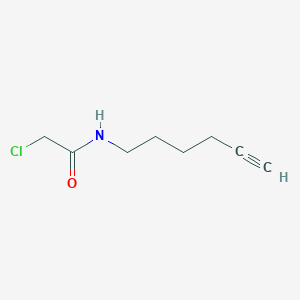
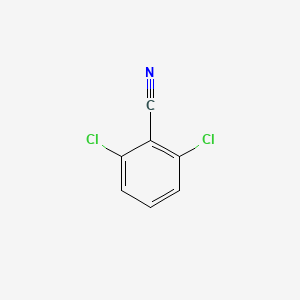
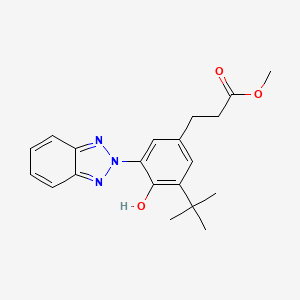

![7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3417396.png)